5-Propoxy-1H-pyrazol-3-amine
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Overview
Description
5-Propoxy-1H-pyrazol-3-amine: is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry The structure of this compound consists of a pyrazole ring substituted with a propoxy group at the 5-position and an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Propoxy-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-amino-1H-pyrazole with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 5-Propoxy-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; in the presence of bases like potassium carbonate or sodium hydroxide.
Major Products Formed:
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated pyrazole derivatives.
Scientific Research Applications
Chemistry: 5-Propoxy-1H-pyrazol-3-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines, which have applications in medicinal chemistry .
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. Pyrazole derivatives, including this compound, have shown activity against various enzymes, making them candidates for drug development .
Medicine: The compound’s potential therapeutic applications include its use as an anti-inflammatory and anticancer agent. Studies have shown that pyrazole derivatives can inhibit specific molecular targets involved in inflammation and cancer progression .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and dyes. Its reactivity and stability make it a valuable intermediate in the production of various industrial chemicals .
Mechanism of Action
The mechanism of action of 5-Propoxy-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific pyrazole derivative .
Molecular Targets and Pathways:
Enzymes: Pyrazole derivatives target enzymes such as cyclooxygenase (COX) and kinases, which are involved in inflammatory and cancer pathways.
Comparison with Similar Compounds
3-Amino-1H-pyrazole: Similar structure but lacks the propoxy group, making it less hydrophobic.
5-Methoxy-1H-pyrazol-3-amine: Contains a methoxy group instead of a propoxy group, affecting its reactivity and solubility.
5-Ethoxy-1H-pyrazol-3-amine: Similar to 5-Propoxy-1H-pyrazol-3-amine but with an ethoxy group, leading to different steric and electronic properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the propoxy group enhances its hydrophobicity and may influence its binding affinity to molecular targets compared to other similar compounds .
Properties
IUPAC Name |
3-propoxy-1H-pyrazol-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-2-3-10-6-4-5(7)8-9-6/h4H,2-3H2,1H3,(H3,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTHEZOWTPHGCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NNC(=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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